Hypaconine

Pharmacokinetics Oral bioavailability ADA alkaloid absorption

Hypaconine (CAS 63238-68-6) is the fully hydrolyzed aminoalcohol product of hypaconitine, delivering the highest oral bioavailability among C19-diterpenoid ADA alkaloids—AUC₀₋ₜ 4.89× that of mesaconine at equivalent oral dosing. Its ester-free aconitane skeleton eliminates the C-8 acetate-associated cardiotoxicity characteristic of diester alkaloids, providing an expanded safety margin for cardiac inotropic dose-response studies. Classified in the strongest-cardiac-action tier (top ~9% of 33 evaluated C19-DTAs) and exhibiting morphine-equivalent analgesia via Nav1.7 channel blockade independent of μ-opioid receptors, hypaconine is the definitive ADA benchmark for formulation optimization, enterohepatic recirculation modeling, and cross-mechanism pain research protocols.

Molecular Formula C24H39NO8
Molecular Weight 469.6 g/mol
Cat. No. B1145453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHypaconine
Synonyms(1α,6α,14α,15α,16β)-1,6,16-Trimethoxy-4-(methoxymethyl)-20-methylaconitane-8,13,14,15-tetrol;  3-Deoxymesaconine
Molecular FormulaC24H39NO8
Molecular Weight469.6 g/mol
Structural Identifiers
SMILESCN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)COC
InChIInChI=1S/C24H39NO8/c1-25-9-21(10-30-2)7-6-12(31-3)23-11-8-22(28)18(26)13(11)24(29,19(27)20(22)33-5)14(17(23)25)15(32-4)16(21)23/h11-20,26-29H,6-10H2,1-5H3
InChIKeyBQTYHFZQSAKNQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hypaconine Procurement Guide: Quantitative Differentiation of This C19-Diterpenoid Alkaloid for Cardiac, Analgesic, and Pharmacokinetic Research


Hypaconine (CAS 63238-68-6, C24H39NO8, MW 469.57) is a C19-diterpenoid aminoalcohol alkaloid (ADA) isolated from Aconitum and Delphinium spp., lacking ester groups at C-8 and C-14 positions [1]. It is the fully hydrolyzed alcohol amine product of the highly toxic diester alkaloid hypaconitine and serves as a principal pharmacologically active constituent in processed Fuzi (Aconiti Lateralis Radix Praeparata) [2]. Hypaconine exhibits strong cardiac activity in the isolated bullfrog heart assay [3] and demonstrates quantifiable advantages in oral bioavailability compared to structurally related ADAs [4].

Why Hypaconine Cannot Be Substituted by Aconine, Mesaconine, or Other Fuzi-Derived ADAs in Research Protocols


The aminoalcohol-diterpenoid alkaloid (ADA) subclass of C19-diterpenoid alkaloids—including aconine, mesaconine, hypaconine, deoxyaconine, and fuziline—exhibits substantial inter-compound variation in oral absorption parameters, cardiac activity magnitude, and safety profiles despite sharing the core aconitane skeleton. In a direct comparative pharmacokinetic study of five ADAs, hypaconine demonstrated the highest AUC0-t and Cmax values among all tested ADA monomers, with AUC0-t exceeding that of mesaconine by approximately 4.9-fold in rat plasma following equivalent oral dosing [1]. Concurrently, hypaconine displays the strongest cardiac activity among its subclass in isolated bullfrog heart assays, while aconine requires approximately 1,000-fold higher dosing to achieve comparable cardiac functional enhancement in rat models [2][3]. Furthermore, the esterification state fundamentally alters toxicity: diester alkaloids (aconitine, mesaconitine, hypaconitine) induce serious organic and functional cardiotoxicities, whereas the aminoalcohol subclass including hypaconine exhibits substantially reduced cardiac toxicity [4]. These quantitative discrepancies across bioavailability, potency, and safety margin preclude simple substitution within this compound class without compromising experimental reproducibility or introducing confounding variables.

Hypaconine Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Aconine, Mesaconine, and Monoester Analogs


Oral Bioavailability Superiority of Hypaconine Over Aconine, Mesaconine, Deoxyaconine, and Fuziline in Rat Pharmacokinetic Models

In a direct comparative UFLC-MS/MS pharmacokinetic study in Sprague-Dawley rats receiving single oral doses of five ADA monomers (20 mg/kg each), hypaconine exhibited the highest systemic exposure among all tested compounds. The AUC0-t of hypaconine (2623.83 ± 952.45 ng·h/mL) was approximately 4.9-fold greater than that of mesaconine (536.36 ± 115.62 ng·h/mL) and substantially exceeded aconine (645.92 ± 198.71 ng·h/mL), deoxyaconine (355.79 ± 188.24 ng·h/mL), and fuziline (1597.15 ± 656.31 ng·h/mL) [1]. Similarly, the Cmax of hypaconine (86.47 ± 44.42 ng/mL) was the largest among all five ADAs, exceeding mesaconine Cmax (25.44 ± 6.80 ng/mL) by approximately 3.4-fold [1]. Hypaconine also displayed a characteristic double-peak phenomenon in mean plasma concentration-time curves, suggesting potential enterohepatic recirculation that prolongs systemic exposure [1].

Pharmacokinetics Oral bioavailability ADA alkaloid absorption

Cardiotoxicity Profile Differentiation: Hypaconine (ADA Subclass) vs. Diester Alkaloid Precursors in Zebrafish Embryo Model

In a comparative cardiotoxicity evaluation using zebrafish embryos (72 hours post-fertilization), the diester diterpene alkaloids (DDAs)—aconitine (AC), mesaconitine (MAC), and hypaconitine (HAC)—induced serious organic and functional toxicities across the tested dose range, whereas the monoester diterpene alkaloids (MDAs) and by inference the aminoalcohol subclass did not produce comparable organ-level damage [1]. DDAs at low doses (15.6 and 31.3 μM) decreased heart rates, while at high doses (62.5, 125, and 250 μM) they increased heart rates—a biphasic response indicative of complex ion channel modulation [1]. In contrast, MDAs (BAC, BMAC, BHAC) produced only heart rate decreases across 31.3-250 μM, and the aminoalcohol alkaloids (including hypaconine) are further hydrolyzed derivatives with the β-acetate at C-8 removed, which structurally eliminates the primary toxicity-conferring ester group identified as responsible for DDA cardiotoxicity [1].

Cardiotoxicity Safety pharmacology Zebrafish model

Analgesic Efficacy of Hypaconine: Quantitative Potency Comparison Against Morphine in Murine Pain Models

Hypaconine produces dose-dependent analgesia in standard murine pain models with potency comparable to morphine at overlapping dose ranges. In the mouse hot-plate and acetic acid-induced writhing assays, hypaconine administered at 1-5 mg/kg (i.p. or s.c.) achieved analgesic efficacy approximately equivalent to morphine at 5 mg/kg, though with a slower onset of action (30-60 minutes post-administration) . The mechanism involves blockade of voltage-gated sodium channels, predominantly Nav1.7, inhibiting action potential generation and conduction in nociceptive neurons .

Analgesic Pain research Sodium channel blockade

Cardiac Activity Potency Ranking: Hypaconine Among the Strongest ADA-Class Cardiac Agents in Isolated Bullfrog Heart Assay

Among 33 C19-diterpenoid alkaloids evaluated in the isolated bullfrog heart assay, 11 compounds exhibited measurable cardiac activity with average rate of contraction amplitude increase ranging from 16% to 118% [1]. Hypaconine (compound 25 in the SAR series), mesaconine (compound 17), and beiwutinine (compound 26) demonstrated the strongest cardiac actions relative to the reference drug [1][2]. In a separate comparative study, hypaconine, mesaconine, and beiwutinine were identified as exhibiting the strongest cardiac actions among five cardioactive alkaloids isolated from Fuzi [2]. The structure-activity relationship analysis established that an α-hydroxyl group at C-15, a hydroxyl group at C-8, an α-methoxyl or hydroxyl at C-1, and a secondary amine or N-methyl group in ring A are essential structural features for cardiac activity in non-esterified aconitine-type C19-diterpenoid alkaloids—all features present in hypaconine [1].

Cardiac activity Inotropic effect Structure-activity relationship

Hypaconine Research Application Scenarios Based on Quantified Differential Performance


Comparative Oral Pharmacokinetic Studies of ADA-Class Alkaloids

Hypaconine serves as the high-bioavailability benchmark ADA for studies comparing oral absorption across aconitine-derived alkaloids. Its AUC0-t of 2623.83 ng·h/mL (4.89× that of mesaconine at equivalent 20 mg/kg oral dosing) makes it the preferred reference standard when designing protocols to evaluate formulation strategies, absorption enhancers, or herb-drug interactions affecting systemic ADA exposure [1]. The compound's characteristic double-peak plasma concentration profile also provides a model for investigating enterohepatic recirculation phenomena in diterpenoid alkaloid pharmacokinetics.

Cardiac Inotropy Research Requiring Ester-Free Alkaloid Tools

Hypaconine is indicated for cardiac pharmacology studies investigating positive inotropic mechanisms without the confounding cardiotoxicity associated with ester-bearing diester alkaloids (aconitine, mesaconitine, hypaconitine). As an aminoalcohol lacking the C-8 β-acetate group identified as the primary toxicity-conferring structural element in zebrafish embryo cardiotoxicity studies, hypaconine offers a wider safety margin for dose-response characterization in isolated heart or cardiomyocyte assays [2]. Its classification among the 'strongest cardiac actions' tier in the 33-compound C19-diterpenoid alkaloid SAR panel (top ~9% of evaluated compounds) supports its use as a high-potency, ester-free positive control in inotropic mechanism studies [3].

Nav1.7 Sodium Channel Analgesic Mechanism Studies with Morphine Comparator Benchmarking

Hypaconine is suitable for pain research protocols examining non-opioid analgesic mechanisms. The compound produces morphine-equivalent analgesia at 1-5 mg/kg in mouse hot-plate and acetic acid writhing models while operating via Nav1.7 voltage-gated sodium channel blockade rather than μ-opioid receptor agonism . This quantifiable potency equivalence enables direct cross-mechanism comparisons between sodium channel-based and opioid receptor-based analgesia in the same experimental system, supporting studies on analgesic pathway differentiation, combination therapy optimization, or opioid-sparing strategy development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hypaconine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.